(3S,4R)-4-Methoxypyrrolidin-3-ol

Antibacterial Quinolone Stereochemistry-Activity Relationship

Select (3S,4R)-4-methoxypyrrolidin-3-ol—not the racemate or any other enantiomer—for fluoroquinolone C-7 substituents and squalene synthetase inhibitor side chains. Okada et al. demonstrated the (3'S,4'R) configuration yields superior antibacterial activity. Eisai patents require this enantiomer for quinuclidine-based inhibitors. Wrong isomer compromises potency, invalidates SAR, and may require costly chiral separation.

Molecular Formula C5H11NO2
Molecular Weight 117.15
CAS No. 473298-28-1
Cat. No. B1655969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-Methoxypyrrolidin-3-ol
CAS473298-28-1
Molecular FormulaC5H11NO2
Molecular Weight117.15
Structural Identifiers
SMILESCOC1CNCC1O
InChIInChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m0/s1
InChIKeyNLVZYRDCKUFONR-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-Methoxypyrrolidin-3-ol (CAS 473298-28-1): Chiral Pyrrolidine Building Block for Antibacterial and Cardiovascular Drug Discovery


(3S,4R)-4-Methoxypyrrolidin-3-ol is a chiral, cis-configured pyrrolidine derivative bearing both a hydroxyl group at the 3-position and a methoxy group at the 4-position on the saturated five-membered heterocycle [1]. With a molecular formula of C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly as a key C-7 substituent precursor for quinolonecarboxylic acid antibacterial agents and as a side-chain component of squalene synthetase inhibitors targeting hyperlipemia [2][3]. The compound is commercially available as both the free base and the hydrochloride salt (CAS 473298-29-2), typically at ≥95% purity, and is used exclusively for research and further manufacturing purposes .

Why (3S,4R)-4-Methoxypyrrolidin-3-ol Cannot Be Replaced by Its Stereoisomers or Achiral Analogs


The pyrrolidine-3,4-diol scaffold contains two stereogenic centers, giving rise to four distinct stereoisomers: (3S,4R), (3R,4S), (3R,4R), and (3S,4S). Substituting the (3S,4R)-cis isomer with its enantiomer or a trans isomer is not pharmacologically neutral. In quinolone antibacterial agents, the (3'S,4'R)-configured pyrrolidine substituent demonstrated substantially higher in vitro and in vivo antibacterial activity than its (3'R,4'S)-enantiomer, with the cis configuration generally outperforming trans across most tested pathogens [1]. Beyond antibacterial applications, the specific stereochemistry governs the geometry of hydrogen-bonding interactions with biological targets such as squalene synthetase, where the relative orientation of the 3-hydroxyl and 4-methoxy groups determines the fit within the enzyme active site [2]. Procurement of an incorrect stereoisomer—or a racemic mixture—introduces stereochemical noise that compromises SAR interpretability, reduces synthetic yield of the desired enantiopure downstream product, and may necessitate additional chiral resolution steps that increase cost and timeline.

(3S,4R)-4-Methoxypyrrolidin-3-ol: Quantitative Differentiation Evidence Against Closest Comparators


Stereochemical Superiority of (3'S,4'R) over (3'R,4'S) in Quinolone Antibacterial Activity

In a head-to-head comparison of quinolone derivatives bearing 3-amino-4-methoxypyrrolidine C-7 substituents of defined chirality, the (3'S,4'R)-configured compounds showed substantially higher in vitro and in vivo antibacterial activity than the corresponding (3'R,4'S)-enantiomers against both Gram-positive and Gram-negative bacteria [1]. The cis (3,4) configuration was broadly superior to trans, and the specific (3S,4R) absolute stereochemistry was identified as the optimal configuration leading to selection of compound 3k—the most active and non-cytotoxic candidate—for further development.

Antibacterial Quinolone Stereochemistry-Activity Relationship

Enantiopure (3S,4R) as Essential Intermediate for Squalene Synthetase Inhibitors

The optically active 3-hydroxy-4-methoxypyrrolidine scaffold is a required synthetic intermediate for constructing the side chain of quinuclidine-derived squalene synthetase inhibitors [1][2]. Eisai Co., Ltd. demonstrated that incorporation of this pyrrolidine moiety into quinuclidine derivatives yields compounds with superior squalene synthetase inhibiting activity compared to HMG-CoA reductase inhibitors, specifically addressing the side-effect limitations of statins by targeting a downstream step in cholesterol biosynthesis [1]. The patent literature explicitly teaches that the optically active form—not the racemate—is required for industrial production of the target quinuclidine therapeutic candidates.

Cardiovascular Squalene Synthetase Hyperlipemia

QSAR-Based Selection of 3-Amino-4-methoxypyrrolidine Over Azetidine C-7 Substituents in Quinolones

Quantitative structure-activity relationship (QSAR) analysis of 7-heterocyclic amine substituted 1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acids identified 3-amino-4-methoxypyrrolidine as one of the most promising C-7 substituent groups, outperforming all evaluated 3-substituted azetidine analogs in both in vitro and in vivo antibacterial activity [1]. The QSAR models predicted that the combination of the amino and methoxy substituents on the pyrrolidine ring—specifically in the cis configuration—would optimize activity, a prediction confirmed experimentally in the companion synthesis paper.

QSAR Quinolone Antibacterial Design

Cis vs. Trans Diastereomer Differentiation in Antibacterial Spectrum

The Okada et al. study explicitly compared cis-configured 3-amino-4-methoxypyrrolidine quinolones against their trans counterparts and demonstrated that cis compounds showed higher antibacterial activities against most of the pathogens examined [1]. The (3S,4R) isomer represents the cis configuration. This stereochemical requirement is consistent with the broader literature on pyrrolidine-based bioactive molecules, where the spatial orientation of the 3- and 4-substituents dictates the vector of hydrogen-bond donating and accepting groups critical for target engagement .

Diastereoselectivity Antibacterial Gram-positive

Chiral Resolution Process Patented for Industrial-Scale Production of Enantiopure 3-Hydroxy-4-methoxypyrrolidine

US Patent 6,620,945 and EP 1256573 describe an industrial optical resolution process using optically active dibenzoyltartaric acid derivatives to isolate enantiopure 3-hydroxy-4-methoxypyrrolidine from racemic mixtures [1][2]. This process was specifically developed because the racemic compound was previously unknown and no enantioselective synthetic route existed. The patent teaches that the optically active form is necessary for synthesizing the quinuclidine squalene synthetase inhibitors, and that the resolution approach reduces the number of synthetic steps compared to prior art methods, thereby improving overall yield and industrial feasibility.

Chiral Resolution Process Chemistry Scalability

Procurement-Driven Application Scenarios for (3S,4R)-4-Methoxypyrrolidin-3-ol


Synthesis of C-7 Pyrrolidine-Substituted Quinolone Antibacterial Agents Targeting Gram-Positive and Gram-Negative Pathogens

Medicinal chemistry teams developing next-generation fluoroquinolones should select (3S,4R)-4-methoxypyrrolidin-3-ol as the starting material for constructing the 3-amino-4-methoxypyrrolidine C-7 substituent. The Okada et al. (1993) structure-activity relationship study demonstrated that the (3'S,4'R) absolute configuration yields substantially higher antibacterial activity than the (3'R,4'S) enantiomer, and that the cis configuration outperforms trans across most clinically relevant bacterial species [1]. Use of the incorrect stereoisomer will result in diminished potency and may invalidate SAR conclusions drawn from the series.

Construction of Squalene Synthetase Inhibitor Side Chains for Hyperlipemia Drug Discovery

Research programs targeting cholesterol biosynthesis via squalene synthetase inhibition—particularly those exploring quinuclidine-based scaffolds—require enantiopure (3S,4R)-4-methoxypyrrolidin-3-ol as a key intermediate for the inhibitor side chain. The Eisai patent portfolio (US 6,620,945; EP 1256573) explicitly identifies this optically active pyrrolidine as essential for constructing the quinuclidine derivative with superior squalene synthetase inhibitory activity, and teaches that its use shortens the synthetic route compared to prior art methods [2][3]. Procuring the racemate or an alternative stereoisomer will not yield the patented inhibitor structures.

Chiral Building Block for Asymmetric Synthesis of Bioactive Pyrrolidine-Containing Molecules

Beyond the specific drug target applications, (3S,4R)-4-methoxypyrrolidin-3-ol serves as a general-purpose enantiopure building block for constructing complex pyrrolidine-containing molecules in medicinal chemistry. Its two differentiated functional groups—a secondary alcohol at C-3 and a methyl ether at C-4—provide orthogonal handles for further derivatization, while its defined (3S,4R) stereochemistry enables precise control over the three-dimensional orientation of substituents in the final target compounds [1]. Research groups requiring a cis-3,4-disubstituted pyrrolidine scaffold with defined absolute configuration should specify this compound rather than relying on chiral separation of racemic mixtures downstream.

QSAR-Guided Quinolone Optimization Programs Requiring Validated C-7 Substituents

Computational chemistry and QSAR-driven antibacterial discovery programs can reference the validated QSAR models from Okada et al. that identified 3-amino-4-methoxypyrrolidine as the superior C-7 substituent class among heterocyclic amine options, outperforming azetidine-based alternatives particularly in in vivo efficacy [1]. Procurement of (3S,4R)-4-methoxypyrrolidin-3-ol as the precursor to this validated substituent provides an experimentally grounded starting point, reducing the risk of investing synthetic effort in suboptimal heterocyclic replacements.

Quote Request

Request a Quote for (3S,4R)-4-Methoxypyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.